Ethyl 3,5-difluoro-2-methylphenylacetate
Description
Ethyl 3,5-difluoro-2-methylphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 2-position.
Properties
IUPAC Name |
ethyl 2-(3,5-difluoro-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-11(14)5-8-4-9(12)6-10(13)7(8)2/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOWHCABGOMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-difluoro-2-methylphenylacetate typically involves the esterification of 3,5-difluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atoms in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 3,5-difluoro-2-methylbenzoic acid or 3,5-difluoro-2-methylbenzaldehyde.
Reduction: 3,5-difluoro-2-methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-difluoro-2-methylphenylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3,5-difluoro-2-methylphenylacetate and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Ethyl 3,5-difluoro-2-methylphenylacetate and related compounds:
*Hypothetical molecular formula and mass inferred from structural analogs.
†Calculated based on molecular formula.
‡EWG = Electron-Withdrawing Group.
Key Observations:
Fluorine vs. Chlorine: Replacing fluorine with chlorine (as in ) increases molar mass and enhances electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions or cross-coupling reactions. Methoxy vs. Methyl: The 4-methoxy group in introduces polarity and hydrogen-bonding capacity, contrasting with the nonpolar methyl group in the target compound. This difference significantly impacts solubility and biological membrane permeability.
Synthetic Considerations :
- highlights synthetic routes for analogous compounds, such as the use of n-BuLi and acetyl chloride in THF for carboxylation, followed by esterification with DMSO and K₂CO₃. Yields for these steps (~49–52%) suggest that substituent bulkiness (e.g., methyl vs. methoxy) may influence reaction efficiency .
Biological Activity
Ethyl 3,5-difluoro-2-methylphenylacetate is a fluorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a phenyl ring with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This unique arrangement contributes to its distinct chemical properties, enhancing its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F2O2 |
| Molecular Weight | 224.21 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of fluorine atoms can enhance binding affinity to specific enzymes or receptors, modulating their activity. The compound's derivatives have been studied for their antimicrobial and anticancer properties, suggesting a multifaceted mechanism of action that warrants further investigation.
Biological Activities
-
Antimicrobial Activity :
- This compound has shown promising results against various microbial strains. Research indicates that its derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. The mechanism involves the formation of reactive intermediates that can interact with cellular components, leading to apoptosis in certain cancer cell lines.
-
Pharmacokinetic Enhancements :
- Ongoing research is exploring how this compound can enhance the pharmacokinetic properties of therapeutic agents, potentially improving drug efficacy and stability.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 50 µM. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic events.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3,5-difluoro-4-methylphenylacetate | Fluorine at positions 3 and 5; methyl at 4 | Moderate antimicrobial activity |
| Ethyl 3-fluoro-2-methylphenylacetate | Fluorine at position 3; methyl at 2 | Lower cytotoxicity compared to target compound |
| Ethyl 3-chloro-2-methylphenylacetate | Chlorine instead of fluorine | Reduced binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
